Cas no 708967-57-1 (Methyl 2-amino-4-oxopentanoate)

Methyl 2-amino-4-oxopentanoate Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL8520
- methyl2-amino-4-oxopentanoate
- EN300-1298373
- methyl 2-amino-4-oxopentanoate
- 708967-57-1
- AKOS006362109
- Methyl 2-amino-4-oxopentanoate
-
- Inchi: 1S/C6H11NO3/c1-4(8)3-5(7)6(9)10-2/h5H,3,7H2,1-2H3
- InChI Key: FLQHIIVXMKXKFT-UHFFFAOYSA-N
- SMILES: O(C)C(C(CC(C)=O)N)=O
Computed Properties
- Exact Mass: 145.07389321g/mol
- Monoisotopic Mass: 145.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.4Ų
- XLogP3: -1.1
Methyl 2-amino-4-oxopentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298373-250mg |
methyl 2-amino-4-oxopentanoate |
708967-57-1 | 250mg |
$683.0 | 2023-09-30 | ||
Enamine | EN300-1298373-2500mg |
methyl 2-amino-4-oxopentanoate |
708967-57-1 | 2500mg |
$1454.0 | 2023-09-30 | ||
Enamine | EN300-1298373-5000mg |
methyl 2-amino-4-oxopentanoate |
708967-57-1 | 5000mg |
$2152.0 | 2023-09-30 | ||
Enamine | EN300-1298373-0.5g |
methyl 2-amino-4-oxopentanoate |
708967-57-1 | 0.5g |
$713.0 | 2023-06-06 | ||
Enamine | EN300-1298373-10000mg |
methyl 2-amino-4-oxopentanoate |
708967-57-1 | 10000mg |
$3191.0 | 2023-09-30 | ||
Enamine | EN300-1298373-50mg |
methyl 2-amino-4-oxopentanoate |
708967-57-1 | 50mg |
$624.0 | 2023-09-30 | ||
Enamine | EN300-1298373-100mg |
methyl 2-amino-4-oxopentanoate |
708967-57-1 | 100mg |
$653.0 | 2023-09-30 | ||
Enamine | EN300-1298373-0.25g |
methyl 2-amino-4-oxopentanoate |
708967-57-1 | 0.25g |
$683.0 | 2023-06-06 | ||
Enamine | EN300-1298373-0.05g |
methyl 2-amino-4-oxopentanoate |
708967-57-1 | 0.05g |
$624.0 | 2023-06-06 | ||
Enamine | EN300-1298373-0.1g |
methyl 2-amino-4-oxopentanoate |
708967-57-1 | 0.1g |
$653.0 | 2023-06-06 |
Methyl 2-amino-4-oxopentanoate Related Literature
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M. E. Rodríguez,C. Catrinacio,A. Ropolo,V. A. Rivarola,M. I. Vaccaro Photochem. Photobiol. Sci. 2017 16 1631
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Arno Wiehe,Jessica M. O'Brien,Mathias O. Senge Photochem. Photobiol. Sci. 2019 18 2565
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Julia Maria Steinbauer,Stephan Schreml,Philipp Babilas,Florian Zeman,Sigrid Karrer,Michael Landthaler,Rolf-Markus Szeimies Photochem. Photobiol. Sci. 2009 8 1111
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Susanne Fabricius,Catharina Margrethe Lerche,Peter Alshede Philipsen,Hans Christian Wulf Photochem. Photobiol. Sci. 2013 12 117
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5. Some activities of PorphyChem illustrated by the applications of porphyrinoids in PDT, PIT and PDIB. Habermeyer,R. Guilard Photochem. Photobiol. Sci. 2018 17 1675
Additional information on Methyl 2-amino-4-oxopentanoate
Methyl 2-amino-4-oxopentanoate (CAS No. 708967-57-1): A Comprehensive Overview
Methyl 2-amino-4-oxopentanoate, identified by its CAS number 708967-57-1, is a significant compound in the field of biochemical research and pharmaceutical development. This compound, with its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in various scientific domains.
The molecular structure of Methyl 2-amino-4-oxopentanoate consists of a five-carbon chain with an amine group at the second carbon and a carboxyl group at the fourth carbon, esterified with methanol. This configuration imparts unique reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry and biochemical pathways.
In the realm of pharmaceutical research, Methyl 2-amino-4-oxopentanoate has been explored for its potential role in the synthesis of novel therapeutic agents. Its structural motifs are reminiscent of amino acids and peptidomimetics, which are widely used in drug design due to their ability to mimic natural biological molecules. Recent studies have highlighted its utility in developing inhibitors targeting specific enzymatic pathways involved in inflammatory responses and metabolic disorders.
One of the most intriguing aspects of Methyl 2-amino-4-oxopentanoate is its role as a precursor in the synthesis of bioactive peptides. Researchers have leveraged its structural framework to create peptidomimetics that exhibit enhanced stability and bioavailability compared to their natural counterparts. These derivatives are being investigated for their potential applications in treating neurological disorders, cancer, and infectious diseases.
The compound's chemical properties also make it a valuable tool in analytical chemistry. Its reactivity with various functional groups allows for the development of novel chromatographic methods and mass spectrometry techniques. These advancements are crucial for the accurate identification and quantification of complex mixtures in pharmaceutical formulations and environmental samples.
Recent advancements in computational chemistry have further elucidated the mechanistic aspects of Methyl 2-amino-4-oxopentanoate. Molecular dynamics simulations and quantum chemical calculations have provided insights into its interactions with biological targets, such as enzymes and receptors. These computational studies are complemented by experimental investigations, which aim to validate and refine the proposed mechanisms.
The synthesis of Methyl 2-amino-4-oxopentanoate has been optimized through various synthetic routes, including solid-phase peptide synthesis (SPPS) and enzymatic catalysis. These methods enhance yield and purity, making the compound more accessible for industrial-scale production. The development of green chemistry principles has also influenced synthetic strategies, emphasizing sustainability and environmental responsibility.
In conclusion, Methyl 2-amino-4-oxopentanoate (CAS No. 708967-57-1) represents a multifaceted compound with broad applications in pharmaceuticals, biochemical research, and analytical chemistry. Its unique structural features and reactivity make it a valuable building block for drug discovery and synthetic methodologies. As research continues to uncover new applications, this compound is poised to play an increasingly significant role in advancing scientific knowledge and therapeutic interventions.
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